
5,15-Bis(4-methylphenyl)-10,20-diphenylporphyrin-22,24-diide;palladium(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,15-Bis(4-methylphenyl)-10,20-diphenylporphyrin-22,24-diide;palladium(2+) is a metalloporphyrin compound. Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll. The incorporation of palladium into the porphyrin structure enhances its catalytic properties, making it useful in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,15-Bis(4-methylphenyl)-10,20-diphenylporphyrin-22,24-diide;palladium(2+) typically involves the following steps:
Formation of the Porphyrin Core: The porphyrin core is synthesized through the condensation of pyrrole with aldehydes under acidic conditions.
Substitution with Methylphenyl and Phenyl Groups: The core is then functionalized with 4-methylphenyl and phenyl groups at the meso positions.
Metallation with Palladium: The final step involves the insertion of palladium into the porphyrin core, usually achieved by reacting the porphyrin with a palladium salt under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. They involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
5,15-Bis(4-methylphenyl)-10,20-diphenylporphyrin-22,24-diide;palladium(2+) undergoes various chemical reactions, including:
Oxidation: It can catalyze the oxidation of organic substrates.
Reduction: It can also participate in reduction reactions.
Substitution: The compound can undergo substitution reactions where ligands in the porphyrin ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Reagents like halides or other nucleophiles are employed under mild conditions.
Major Products
The major products formed depend on the specific reaction and substrates used. For example, oxidation reactions typically yield oxidized organic compounds, while reduction reactions produce reduced forms of the substrates.
Aplicaciones Científicas De Investigación
5,15-Bis(4-methylphenyl)-10,20-diphenylporphyrin-22,24-diide;palladium(2+) has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation and reduction reactions.
Biology: The compound is studied for its potential in mimicking enzyme activities.
Medicine: Research is ongoing into its use in photodynamic therapy for cancer treatment.
Industry: It is used in the development of sensors and in the catalysis of industrial chemical processes.
Mecanismo De Acción
The mechanism of action of 5,15-Bis(4-methylphenyl)-10,20-diphenylporphyrin-22,24-diide;palladium(2+) involves the coordination of substrates to the palladium center. This coordination facilitates the transfer of electrons, enabling various catalytic reactions. The porphyrin ring stabilizes the palladium center, enhancing its reactivity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- 5,15-Bis(4-methylphenyl)-10-phenylporphyrin
- 5,15-Bis(4-methylphenyl)-10,20-bis(4-nitrophenyl)porphyrin
Uniqueness
5,15-Bis(4-methylphenyl)-10,20-diphenylporphyrin-22,24-diide;palladium(2+) is unique due to the presence of palladium, which imparts distinct catalytic properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it more effective in various catalytic applications.
Propiedades
Fórmula molecular |
C46H32N4Pd |
|---|---|
Peso molecular |
747.2 g/mol |
Nombre IUPAC |
5,15-bis(4-methylphenyl)-10,20-diphenylporphyrin-22,24-diide;palladium(2+) |
InChI |
InChI=1S/C46H32N4.Pd/c1-29-13-17-33(18-14-29)45-39-25-21-35(47-39)43(31-9-5-3-6-10-31)37-23-27-41(49-37)46(34-19-15-30(2)16-20-34)42-28-24-38(50-42)44(32-11-7-4-8-12-32)36-22-26-40(45)48-36;/h3-28H,1-2H3;/q-2;+2 |
Clave InChI |
APAIQWOVUBDQTC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=C(C=C8)C)C=C4)C9=CC=CC=C9)[N-]3.[Pd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


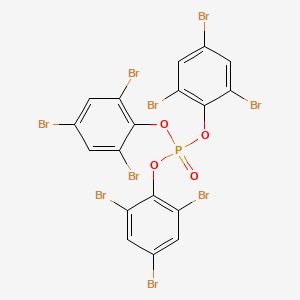
![4-[4-(4-carboxy-2-methylphenyl)-2,5-dimethylphenyl]-3-methylbenzoic acid](/img/structure/B13773477.png)

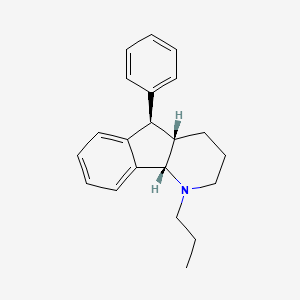
![5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13773498.png)
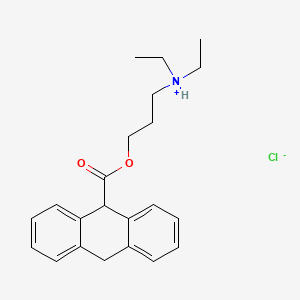
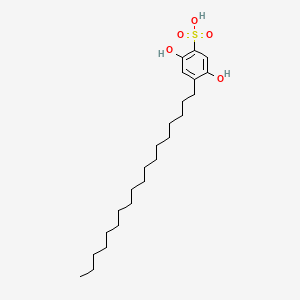

![N,N'-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine](/img/structure/B13773514.png)
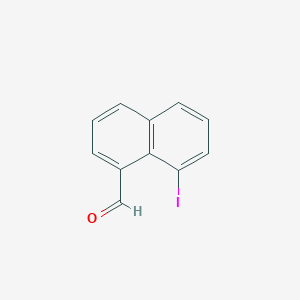
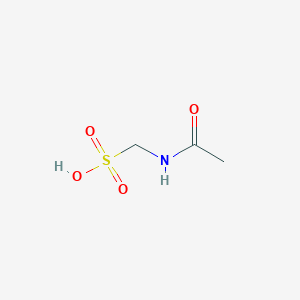

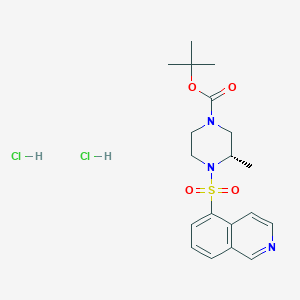
![4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13773538.png)
